1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core. This structure is substituted at position 1 with a [2-(3,4-dimethoxyphenyl)ethyl]amino group, at position 3 with a propyl chain, and at position 4 with a carbonitrile moiety.
These methods emphasize efficiency, with products precipitating in pure form without extensive purification .
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-4-7-18-15-24(27-13-12-17-10-11-22(30-2)23(14-17)31-3)29-21-9-6-5-8-20(21)28-25(29)19(18)16-26/h5-6,8-11,14-15,27H,4,7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJIOBONRBDRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel derivative of benzimidazole that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrido[1,2-a]benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Side Chains : The dimethoxyphenyl and propyl groups are introduced via amination and alkylation reactions.
Antiproliferative Effects
Research indicates that derivatives of benzimidazole, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit cell growth in pancreatic adenocarcinoma (Capan-1) and chronic myeloid leukemia (Hap-1) cells at submicromolar concentrations .
- The biological activity is influenced by the position and nature of substituents on the benzimidazole core, with specific side chains enhancing cellular uptake and nuclear targeting .
The mechanisms by which 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This was evidenced by fluorescence spectroscopy studies that revealed binding interactions with nucleic acids .
- Targeting Specific Enzymes : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .
Study 1: Anticancer Activity
A study assessed the antiproliferative effects of several benzimidazole derivatives on human cancer cell lines. The results indicated that modifications to the side chains significantly affected the potency of the compounds. Notably, those with longer alkyl chains exhibited enhanced activity against colon carcinoma cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Capan-1 | 0.5 |
| Compound B | Hap-1 | 0.8 |
| Target Compound | Capan-1 | 0.6 |
Study 2: Mechanistic Insights
Another research effort focused on understanding how these compounds interact with DNA. Using circular dichroism spectroscopy, it was demonstrated that the target compound could induce structural changes in DNA upon binding.
Comparaison Avec Des Composés Similaires
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612037-88-4)
- Core Structure : Pyrido[1,2-a]benzimidazole.
- Substituents: Position 1: [3-(Dimethylamino)propyl]amino (vs. [2-(3,4-dimethoxyphenyl)ethyl]amino in the target compound). Position 3: Methyl (vs. propyl). Position 2: 2-methylprop-2-en-1-yl (absent in the target compound).
- Molecular Weight : 361.48 g/mol (C₂₂H₂₇N₅) .
- Key Differences: The dimethylamino group in the side chain increases basicity, while the methyl group at position 3 reduces steric bulk compared to the target’s propyl chain. The additional substituent at position 2 may influence conformational flexibility.
Compounds with Shared Substituent Motifs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide.
- Substituents : 3,4-Dimethoxyphenethylamine (shared with the target compound).
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency .
- Key Differences : The absence of the pyrido[1,2-a]benzimidazole core and carbonitrile group limits structural similarity. Rip-B’s simpler structure may result in lower binding affinity compared to the target’s extended heterocyclic system.
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Core Structure : 4H-Pyrido[1,2-a]pyrimidin-4-one (vs. pyrido[1,2-a]benzimidazole).
- Substituents : Variants include propyl, cyclobutyl, and oxetan-3-yl groups at position 1, with some sharing the 3,4-dimethoxyphenyl motif .
- Key Differences: The pyrimidinone core introduces a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. Propyl-substituted derivatives in this class may exhibit divergent pharmacokinetic profiles due to core structure differences.
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
- Synthetic Efficiency : Multicomponent reactions for pyrido[1,2-a]benzimidazoles () offer advantages over stepwise syntheses (e.g., Rip-B’s amide coupling), reducing purification steps .
- Substituent Impact : The 3,4-dimethoxyphenyl group, shared with Rip-B, is associated with increased binding to aromatic receptor sites, though the target’s heterocyclic core likely confers greater selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
